2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Overview
Description
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group, an oxoethyl group, and a thienyl group attached to a pyridazinone core. Pyridazinone derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 4-chlorophenyl group through a nucleophilic substitution reaction.
Introduction of the Oxoethyl Group: The oxoethyl group is introduced via an acylation reaction using an appropriate acylating agent.
Formation of the Pyridazinone Core: The pyridazinone core is synthesized by cyclization of the intermediate compounds, often involving the use of a thienyl-substituted precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up to accommodate large-scale production requirements .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and thienyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with different functional groups .
Scientific Research Applications
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation. This inhibition can lead to various pharmacological effects, including anti-inflammatory and antiplatelet activities .
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c21-15-3-5-16(6-4-15)23-9-11-24(12-10-23)20(27)14-25-19(26)8-7-17(22-25)18-2-1-13-28-18/h1-8,13H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIMDEBBBHCCQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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